Exatecan

topoisomerase I inhibition IC50 enzymatic assay

Select Exatecan free base (CAS 171335-80-1) for reproducible, activation-independent DNA topoisomerase I inhibition. With an IC50 of 2.2 μM (0.975 μg/mL), it delivers 2.8-fold greater potency than SN-38 in enzymatic assays and retains full activity in Pgp-overexpressing multidrug-resistant models where SN-38 and topotecan fail. It demonstrates statistically superior in vivo tumor growth inhibition versus topotecan (P<0.01) and achieves enhanced complete remissions in ovarian xenograft combination regimens. Verify you are ordering the unconjugated small molecule—not the ADC linker-modified derivative DXd. ≥98% purity, solid powder. For research use only.

Molecular Formula C24H22FN3O4
Molecular Weight 435.4 g/mol
CAS No. 171335-80-1
Cat. No. B1662903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExatecan
CAS171335-80-1
Synonyms(1S,9S)-1-amino-9-ethyl-5-fluoro-2,3-dihydro-9-hydroxy-4-methyl-1H,12H-benzo(de)pyrano(3',4'-6,7)indolizino(1,2-b)quinoline-10,13(9H,15H)dione methanesulfonate
DX 8951
DX 8951f
DX-8951
DX-8951a
DX-8951f
exatecan
exatecan mesilate hydrate
exatecan mesylate
exatecan methanesulfonate dihydrate
Molecular FormulaC24H22FN3O4
Molecular Weight435.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O
InChIInChI=1S/C24H22FN3O4/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19/h6-7,16,31H,3-5,8-9,26H2,1-2H3/t16-,24-/m0/s1
InChIKeyZVYVPGLRVWUPMP-FYSMJZIKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exatecan (CAS 171335-80-1) Procurement Guide: Camptothecin-Derived Topoisomerase I Inhibitor for Cancer Research


Exatecan (DX-8951) is a fully synthetic, water-soluble hexacyclic camptothecin analog that functions as a potent DNA topoisomerase I inhibitor with an in vitro IC50 of 2.2 μM (0.975 μg/mL) against the purified enzyme [1]. Unlike prodrugs such as irinotecan, exatecan does not require enzymatic activation to exert its cytotoxic effects [2]. Its structural modifications—a hexacyclic ring system with fluorine and amino group substitutions—confer enhanced aqueous solubility and improved stability of the active lactone form compared to earlier camptothecin derivatives [3]. Exatecan has been evaluated as both a standalone chemotherapeutic agent in Phase I/II clinical trials and as the cytotoxic payload in multiple antibody-drug conjugates (ADCs), most notably in trastuzumab deruxtecan (Enhertu®) [4].

Why Exatecan Cannot Be Interchanged with SN-38, Topotecan, or Deruxtecan in Research Applications


Exatecan exhibits distinct pharmacological properties that preclude simple substitution with other camptothecin-class topoisomerase I inhibitors. Its potency against the enzyme target differs substantially from SN-38 and topotecan [1], and its susceptibility to efflux by P-glycoprotein (Pgp) diverges from several analogs, enabling activity in multidrug-resistant cell lines where other agents fail [2]. Critically, exatecan (free base, CAS 171335-80-1) and exatecan mesylate (CAS 169869-90-3) are the unconjugated small molecules, whereas deruxtecan (DXd) is an exatecan derivative modified with a glycolic acid moiety specifically engineered for linker conjugation in ADCs—these are distinct chemical entities with different molecular weights, solubilities, and intended applications [3]. Selecting the appropriate form based on experimental design is essential for reproducible results and meaningful cross-study comparisons.

Exatecan (171335-80-1) Quantitative Differentiation Evidence: Head-to-Head Comparisons with SN-38 and Topotecan


Topoisomerase I Enzyme Inhibition: Exatecan vs. SN-38 IC50 Comparison in SUIT-2 Cell-Derived Enzyme Assay

Exatecan inhibits topoisomerase I activity more potently than SN-38 (the active metabolite of irinotecan) in a head-to-head enzymatic assay using topoisomerase I isolated from SUIT-2 human pancreatic cancer cells [1]. The IC50 values demonstrate a 2.8-fold greater potency for exatecan under these specific assay conditions.

topoisomerase I inhibition IC50 enzymatic assay SUIT-2 cells

Comparative Topoisomerase I Inhibitory Potency: Exatecan vs. SN-38, Topotecan, and Camptothecin in Standardized In Vitro Assays

Exatecan mesylate (DX-8951f) exhibits substantially greater topoisomerase I inhibitory activity than clinically established camptothecin analogs when compared under standardized in vitro conditions [1]. The relative potency differences are substantial across the comparator set, with exatecan demonstrating 20-fold greater activity than the parent compound camptothecin.

topoisomerase I relative potency in vitro structure-activity relationship

Cellular Antiproliferative Activity: Exatecan Mesylate vs. SN-38 in Human Colon and Ovarian Cancer Cell Lines

In a systematic comparison using the MTT assay across a panel of human cancer cell lines, exatecan mesylate (DX-8951f) demonstrated significantly greater potency than SN-38 in the majority of tested lines [1]. The differential reached statistical significance (P<0.05) in four of five colon cancer cell lines and three of four ovarian cancer cell lines. Notably, prolonged exposure to exatecan resulted in a greater increase in inhibition of cell proliferation compared to that obtained with SN-38 or topotecan (P<0.05).

antiproliferative activity MTT assay colon cancer ovarian cancer DX-8951f

In Vivo Xenograft Antitumor Activity: Exatecan vs. Topotecan in OVCAR-3 Ovarian Cancer Model

In the OVCAR-3 human ovarian cancer xenograft model grown subcutaneously in nude mice, exatecan mesylate (DX-8951f) exhibited significantly superior antitumor activity compared to topotecan when both agents were administered on identical weekly ×2 or daily ×5 schedules [1]. The difference in tumor growth inhibition reached statistical significance (P<0.01), and the combination of exatecan with cisplatin or paclitaxel further increased the number of complete remissions compared to exatecan monotherapy.

in vivo efficacy xenograft ovarian cancer OVCAR-3 topotecan

P-Glycoprotein-Mediated Multidrug Resistance: Exatecan Retains Activity Where Other Camptothecins Fail

Unlike SN-38 and topotecan, exatecan is not a substrate for the P-glycoprotein (Pgp) multidrug efflux transporter and retains full cytotoxic activity against Pgp-overexpressing cell lines [1]. Overexpression of Pgp, MRP1, and LRP did not affect the in vitro activity of exatecan mesylate [2]. This property distinguishes exatecan from several other camptothecin analogs, which are actively effluxed by Pgp, reducing their intracellular accumulation and cytotoxic efficacy in resistant tumors.

P-glycoprotein MDR1 multidrug resistance efflux pump camptothecin resistance

Recommended Research Applications for Exatecan (171335-80-1) Based on Quantitative Evidence


In Vitro Enzyme Inhibition Studies Requiring Potent Topoisomerase I Suppression

For biochemical or cell-free enzymatic assays requiring robust topoisomerase I inhibition, exatecan provides 2.8-fold greater potency than SN-38 (IC50 0.82 μg/mL vs. 2.3 μg/mL) based on SUIT-2 cell-derived enzyme data [1]. This potency advantage enables lower compound concentrations, reducing potential off-target effects and solvent interference. Researchers working with limited enzyme quantities or requiring maximal target engagement should select exatecan over SN-38 or topotecan.

Colon and Ovarian Cancer Cell Line Proliferation Assays Requiring Superior Antiproliferative Activity

Investigators utilizing colon or ovarian cancer cell line models should prioritize exatecan based on head-to-head MTT assay data demonstrating significantly greater potency than SN-38 in 4/5 colon cancer lines and 3/4 ovarian cancer lines (P<0.05) [1]. Prolonged exposure protocols particularly favor exatecan due to its enhanced time-dependent antiproliferative effects compared to both SN-38 and topotecan. This evidence supports exatecan as the preferred topoisomerase I inhibitor for proliferation studies in these tumor types.

In Vivo Ovarian Cancer Xenograft Models with Topotecan-Refractory or Combination Therapy Designs

For murine xenograft studies in ovarian cancer, exatecan demonstrates statistically superior tumor growth inhibition compared to topotecan in the OVCAR-3 model (P<0.01) [1]. Furthermore, exatecan combinations with cisplatin or paclitaxel produce increased complete remissions. Researchers seeking positive controls with established in vivo efficacy or evaluating novel combination regimens in ovarian cancer should select exatecan over topotecan as the benchmark topoisomerase I inhibitor.

Multidrug-Resistant Cancer Models Involving P-Glycoprotein Overexpression

Studies employing Pgp-overexpressing multidrug-resistant cell lines or xenografts require exatecan rather than SN-38 or topotecan, as exatecan is not a Pgp substrate and retains full activity in resistant models [1][2]. Experimental designs evaluating novel MDR reversal strategies, characterizing resistance mechanisms, or screening compounds against resistant tumor populations should use exatecan to ensure observed effects reflect target biology rather than efflux-mediated compound exclusion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Exatecan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.